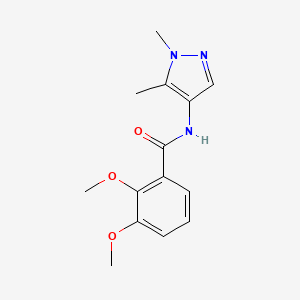![molecular formula C16H18ClN5O2S B4358610 N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4358610.png)
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with diverse applications in scientific research. Its unique structure allows it to participate in various chemical reactions and contribute to multiple fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves several steps. Starting with the synthesis of the 2-chlorobenzyl intermediate, which is achieved through the chlorination of benzyl compounds under controlled conditions. The intermediate is then subjected to nucleophilic substitution reactions with pyrazole derivatives. Reaction conditions generally involve the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with reaction temperatures maintained between 25°C and 100°C.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized conditions to maximize yield and purity. Large-scale reactions often use automated systems to control temperature, pressure, and reactant feed rates, ensuring consistent quality. Catalysts and reagents are carefully selected to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). Substitution reactions often use halides and other nucleophiles under mild conditions.
Major Products Formed: The major products of these reactions include derivatives with modified functional groups, enhancing the compound's activity and selectivity in various applications.
Scientific Research Applications
This compound finds extensive use in scientific research:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for various diseases due to its ability to modulate biological pathways.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding leads to the modulation of signaling pathways and biological processes, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives:
N-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
Compared to these compounds, N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exhibits enhanced reactivity and selectivity due to its unique structural features.
Conclusion
This compound is a compound with significant scientific and industrial value. Its preparation, reactions, and applications make it a focus of ongoing research in multiple disciplines.
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-4-yl]-1-ethyl-3-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2S/c1-3-21-11-16(12(2)19-21)25(23,24)20-14-8-18-22(10-14)9-13-6-4-5-7-15(13)17/h4-8,10-11,20H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYALCLCOXYJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3-dimethoxybenzamide](/img/structure/B4358533.png)
![N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B4358540.png)


![methyl 4-[(2,3-dimethoxybenzoyl)amino]-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4358567.png)
![1-AZEPANYL{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B4358571.png)
![N-(2-hydroxyethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B4358579.png)
![N-(2-ADAMANTYL)-5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4358583.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(difluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4358589.png)
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4358598.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4358604.png)
![4-{[(E)-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4358634.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4358641.png)
![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4358648.png)
